Phenylmethyl ester
Overview
Description
MAL3-101 is a synthetic compound known for its role as an inhibitor of heat shock protein 70 (HSP70). Heat shock proteins are a family of proteins that are produced by cells in response to stressful conditions. MAL3-101 has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the ATPase activity of HSP70 .
Preparation Methods
Synthetic Routes and Reaction Conditions
MAL3-101 is synthesized through a series of chemical reactions involving dihydropyrimidine analogs. The synthetic route typically involves the formation of the pyrimidinone core, followed by the addition of various substituents through multicomponent and cascade reactions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for MAL3-101 are not widely documented, the compound is generally produced in research laboratories for scientific studies. The production involves standard organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
MAL3-101 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its activity.
Substitution: MAL3-101 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving MAL3-101 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents like DMSO .
Major Products
The major products formed from the reactions of MAL3-101 depend on the specific reaction conditions and reagents used. These products often include modified versions of the original compound with altered functional groups, which can affect the compound’s biological activity .
Scientific Research Applications
MAL3-101 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study protein folding and stability.
Biology: Investigated for its role in modulating cellular stress responses.
Industry: Potential applications in developing new drugs and therapeutic strategies.
Mechanism of Action
MAL3-101 exerts its effects by inhibiting the ATPase activity of HSP70. This inhibition disrupts the interaction between HSP70 and its co-chaperone Hsp40, leading to the accumulation of misfolded proteins and triggering cellular stress responses. The compound induces the unfolded protein response (UPR) through PERK signaling, which can lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
15-Deoxyspergualin: Another HSP70 inhibitor with similar mechanisms of action.
VER-155008: A small molecule inhibitor of HSP70 with distinct structural features.
Apoptozole: Known for its ability to inhibit HSP70 and induce apoptosis in cancer cells.
Uniqueness of MAL3-101
MAL3-101 is unique due to its potent inhibition of HSP70 ATPase activity and its ability to induce apoptosis in various cancer cell lines. Its specific interaction with Hsp40 and the resulting cellular stress responses make it a valuable tool for studying protein homeostasis and developing new cancer therapies .
Properties
IUPAC Name |
benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(4-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66N4O10/c1-6-8-10-19-34-58(50(51(61)55-32-9-7-2)43-30-31-45(67-37-47(60)65-4)44(35-43)52(62)66-5)46(59)25-18-13-20-33-57-38(3)48(53(63)68-36-39-21-14-11-15-22-39)49(56-54(57)64)42-28-26-41(27-29-42)40-23-16-12-17-24-40/h11-12,14-17,21-24,26-31,35,49-50H,6-10,13,18-20,25,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDECUSDQMXVUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H66N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.